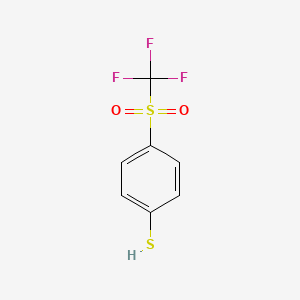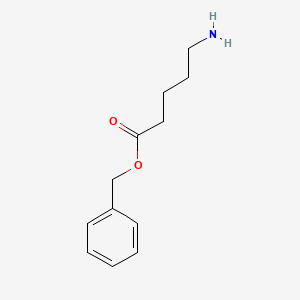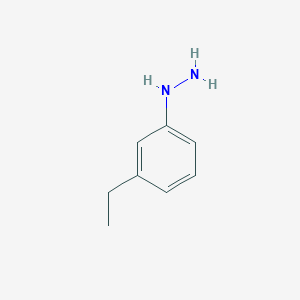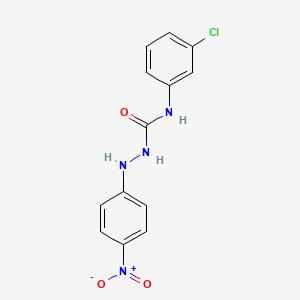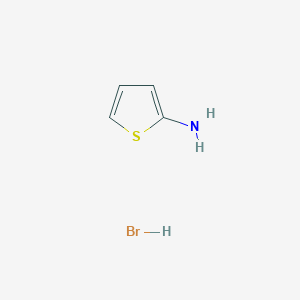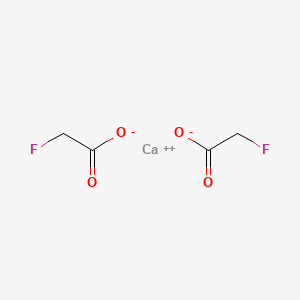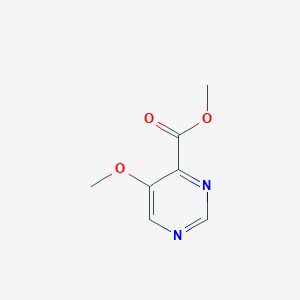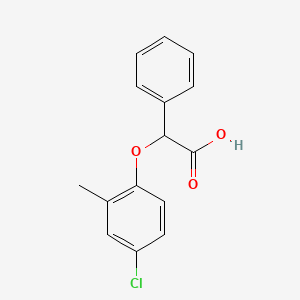
2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid is a chlorinated benzoic acid derivative . It is also known as 2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid . It is typically used as a special compound for antimicrobial activity .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid involves various processes. For instance, one method involves the preparation of octyl ®-2-(4-chloro-2-methylphenoxy) propionate root retarder . Another method involves the synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid can be analyzed using quantum chemical evaluation, ELF, LOL analysis, Fukui, and herbicide-likeness studies .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid are complex. For example, it reacts as a weak acid to neutralize bases, both organic and inorganic . It may corrode iron, steel, and aluminum parts and containers if moist .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid include its molecular weight, which is 228.68 . It has a melting point of 83-84°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Herbicide
“2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid”, also known as MCPA, is a widely used phenoxy herbicide . It was introduced in 1945 and is primarily used to selectively control broad-leaf weeds in pasture and cereal crops . The mode of action of MCPA is as an auxin, which are growth hormones that naturally exist in plants .
Molecular Structure Activity Investigation
The molecular and biological properties of 4-Chloro-2-methylphenoxy acetic acid have been interpreted in research work . The investigation was made using experimental tools such as FT-IR, FT-Raman, NMR and UV-Visible spectroscopy and theoretical tool; HF and DFT quantum computations .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in plant growth and development, regulating processes such as cell elongation, division, and differentiation .
Mode of Action
MCPA acts by mimicking the natural auxin indoleacetic acid (IAA) . When MCPA interacts with its target, it induces rapid, uncontrolled growth in broad-leaf plants . This overstimulation of growth eventually leads to the death of the plant, a process often referred to as "growing to death" .
Biochemical Pathways
MCPA affects the biochemical pathways associated with auxin signaling and metabolism . It interferes with the normal functioning of these pathways, leading to uncontrolled growth and eventual plant death . The exact downstream effects of MCPA on these pathways are complex and can vary depending on the specific plant species and environmental conditions .
Pharmacokinetics
It is known that mcpa is highly mobile in soils and can potentially contaminate groundwater . It is also persistent in the environment, which raises concerns about its bioavailability and potential ecological impact .
Result of Action
The molecular and cellular effects of MCPA’s action primarily involve disruption of normal plant growth and development . By mimicking auxin, MCPA causes an overstimulation of growth processes, leading to abnormalities such as tissue swelling, leaf curling, and stem elongation . These effects eventually result in the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MCPA. For instance, the presence of earthworms in soil has been found to enhance the microbial degradation of MCPA . Additionally, MCPA’s effectiveness as a herbicide can be influenced by factors such as soil type, temperature, moisture levels, and the presence of other chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-9-12(16)7-8-13(10)19-14(15(17)18)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFAEHDDVUDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247618 | |
| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid | |
CAS RN |
63891-99-6 | |
| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63891-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




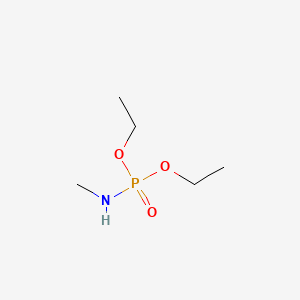

![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)
